Product packaging for Dasatinib Dimeric Impurity(Cat. No.:CAS No. 910297-61-9)

Dasatinib Dimeric Impurity

Cat. No.: B569062
CAS No.: 910297-61-9
M. Wt: 801.77
InChI Key: QBKZXQDFDIASAL-UHFFFAOYSA-N
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Description

Dasatinib Dimeric Impurity, also known as this compound, is a useful research compound. Its molecular formula is C36H34Cl2N12O2S2 and its molecular weight is 801.77. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H34Cl2N12O2S2 B569062 Dasatinib Dimeric Impurity CAS No. 910297-61-9

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34Cl2N12O2S2/c1-19-7-5-9-23(37)31(19)47-33(51)25-17-39-35(53-25)45-27-15-29(43-21(3)41-27)49-11-13-50(14-12-49)30-16-28(42-22(4)44-30)46-36-40-18-26(54-36)34(52)48-32-20(2)8-6-10-24(32)38/h5-10,15-18H,11-14H2,1-4H3,(H,47,51)(H,48,52)(H,39,41,43,45)(H,40,42,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKZXQDFDIASAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C5=NC(=NC(=C5)NC6=NC=C(S6)C(=O)NC7=C(C=CC=C7Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34Cl2N12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105409
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-61-9
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxamide, 2,2′-[1,4-piperazinediylbis[(2-methyl-6,4-pyrimidinediyl)imino]]bis[N-(2-chloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-[1,4-Piperazinediylbis[(2-Methyl-6,4-Pyrimidinediyl)Imino)]bis[N-(2-Chloro-6-Methylphenyl)-5-Thiazolecarboxamide
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Identifying Critical Method Attributes Cmas and Critical Method Parameters Cmps Critical Method Attributes Cmas Are the Performance Characteristics of the Method That Must Be Met to Ensure It is Suitable for Its Intended Purpose.semanticscholar.orgfor the Analysis of the Dasatinib Dimeric Impurity, These Often Include Resolution Between the Impurity Peak and the Dasatinib Peak, Peak Symmetry Tailing Factor , and Retention Time.acs.org

Critical Method Parameters (CMPs) are the method variables that can significantly impact the CMAs. semanticscholar.org A risk assessment, often visualized using an Ishikawa (fishbone) diagram, is performed to identify potential CMPs. nih.govsemanticscholar.org For HPLC/UHPLC methods used for Dasatinib impurity analysis, these parameters frequently include:

Mobile phase composition (e.g., pH of the aqueous buffer, type and proportion of organic solvent). nih.govrjptonline.org

Stationary phase characteristics (e.g., column type, particle size). innovareacademics.inresearchgate.net

Instrumental settings (e.g., column temperature, flow rate, gradient slope). nih.govnih.gov

Design of Experiments Doe and Method Optimizationdesign of Experiments Doe is a Powerful Statistical Tool Used to Systematically Investigate the Relationships Between the Identified Cmps and the Resulting Cmas.rjptonline.orgnih.govby Performing a Series of Experiments Where Multiple Parameters Are Varied Simultaneously, Researchers Can Build a Comprehensive Understanding of the Method S Performance Across a Range of Conditions.

For instance, in the development of an HPLC method for Dasatinib, a factorial or Box-Behnken design might be used to study how changes in mobile phase pH and acetonitrile (B52724) concentration affect the resolution and peak shape of the dimeric impurity. rjptonline.orgresearchgate.net

Critical Method Parameter (CMP) InvestigatedLevels/Ranges StudiedCritical Method Attribute (CMA) AffectedReference
Mobile Phase pH2.6, 3.2, 4.0, 6.8Resolution, Peak Tailing nih.gov
Acetonitrile Concentration (%)50:50 (Acetonitrile:Water)Retention Time, Selectivity rjptonline.org
Column Temperature (°C)30 ± 2Resolution, Peak Shape nih.gov
Flow Rate (mL/min)0.40 - 1.0Analysis Time, Resolution nih.govresearchgate.net

Method Validation and Lifecycle Managementonce the Optimal Operating Conditions Within the Modr Are Selected, the Method is Fully Validated According to Ich Q2 R1 Guidelines.researchgate.netinnovareacademics.inthis Validation Confirms Its Suitability for Routine Use by Assessing Parameters Like Specificity, Linearity, Accuracy, Precision, and Robustness.rjptonline.orgthe Qbd Approach Results in a Highly Robust and Reliable Analytical Method for Quantifying the Dasatinib Dimeric Impurity.acs.org

Optimized Chromatographic Conditions for Dasatinib Impurity Analysis using QbD

ParameterOptimized ConditionReference
ColumnZorbax RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) innovareacademics.inresearchgate.net
Mobile Phase A0.1% v/v Trifluoroacetic Acid in Water researchgate.net
Mobile Phase BAcetonitrile (B52724) researchgate.net
Elution ModeGradient nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength297 nm or 315 nm rjptonline.orgnih.gov
Column Temperature25 °C nih.gov

By employing QbD principles, pharmaceutical manufacturers can develop highly effective analytical control strategies. These robust methods are essential for monitoring and controlling the levels of the Dasatinib Dimeric Impurity, ensuring the final drug substance consistently meets the stringent quality and purity standards required. nih.govrjptonline.org

Regulatory Landscape and Quality Management of Dimeric Impurities

Compliance with International Council for Harmonisation (ICH) Guidelines for New Drug Substances

The ICH has established a series of guidelines to ensure the quality of pharmaceutical products. For impurities in new drug substances like Dasatinib, the ICH Q3A and M7 guidelines are of particular importance. biotech-spain.comjpionline.org Adherence to these guidelines is essential for regulatory submissions and to safeguard public health. biotech-spain.comresearchgate.net

ICH Q3A: Impurities in New Drug Substances

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. premier-research.comich.org This guidance is crucial for controlling organic impurities, which include by-products, intermediates, and degradation products that may arise during the manufacturing process and storage of Dasatinib. biotech-spain.comjpionline.org The complex synthetic pathway of Dasatinib necessitates strict control of impurities to meet the standards set by ICH Q3A. veeprho.com

Reporting and Identification Thresholds for Impurities

ICH Q3A establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the drug. biotech-spain.comich.org These thresholds are critical for determining the level of scrutiny an impurity requires.

Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. biotech-spain.comich.org For new drug substances, any impurity at or above this threshold must be documented. jpionline.org

Identification Threshold: If an impurity exceeds this higher threshold, its chemical structure must be determined. biotech-spain.comich.org

The specific thresholds are tiered based on the maximum daily dose. For instance, if the maximum daily dose is less than or equal to 2 grams, the reporting threshold is 0.05%, and the identification threshold is 0.10% or a total daily intake of 1.0 mg, whichever is lower. ich.org If the dose exceeds 2 g/day , the qualification threshold is lowered to 0.05%. nih.gov

Table 1: ICH Q3A Thresholds for Reporting and Identification of Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold
≤ 2 g/day 0.05% 0.10%
> 2 g/day 0.03% 0.05%

Data sourced from ICH Q3A(R2) Guideline. ich.org

Qualification Requirements for Individual Impurities

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity. ich.org When an impurity level surpasses the qualification threshold, a comprehensive toxicological assessment is necessary to justify its presence. biotech-spain.comjpionline.org The qualification threshold is the level above which an impurity must be justified from a safety perspective. ich.org

An impurity is considered qualified if:

It has been adequately evaluated in safety and/or clinical studies. ich.org

It is a significant metabolite in animal and/or human studies. kobia.kr

If an impurity is not qualified, further studies may be required, which could include in vitro and in vivo toxicology studies. premier-research.com The decision to qualify an impurity is often guided by a decision tree approach provided in the ICH Q3A guideline. jpionline.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities (as applicable to general impurity control frameworks)

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eufda.gov While ICH Q3A and Q3B provide guidance for most impurities, ICH M7 offers a framework for those that are DNA reactive. fda.govshimadzu.com.cn This guideline is applicable throughout all stages of clinical development. premier-research.com

The M7 guideline provides a practical framework for identifying, categorizing, qualifying, and controlling mutagenic impurities. shimadzu.com.cn It emphasizes a risk-based approach to limit potential carcinogenic risk. europa.eu Unless an impurity's concentration is below the Threshold of Toxicological Concern (TTC), it should be evaluated for mutagenicity. premier-research.com The TTC can vary depending on the duration of clinical treatment. premier-research.com For certain mutagenic impurities, ICH M7 establishes Permissible Daily Exposures (PDEs). premier-research.com

Role of Reference Standards in Impurity Analysis and Control

Reference standards play a critical role in the accurate identification, quantification, and control of impurities. They are highly characterized materials used as a benchmark for routine analysis.

Synthesis and Characterization of Dasatinib Dimeric Impurity Reference Material

The synthesis and characterization of a this compound reference standard are essential for its reliable detection and control in the drug substance. cleanchemlab.com Several suppliers offer certified reference standards for this compound, identified by CAS No. 910297-61-9. cleanchemlab.comsynthinkchemicals.comlgcstandards.comsimsonpharma.compharmaffiliates.com

The synthesis of the reference material involves a controlled chemical process designed to produce the dimeric structure. Following synthesis, a comprehensive characterization is performed to confirm its identity and purity. This characterization typically includes a suite of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the reference standard. lgcstandards.com A developed HPLC method can be used for routine testing and stability analysis of Dasatinib, separating the dimeric impurity from the main compound and other related substances. ijsr.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula C36H34Cl2N12O2S2 and molecular weight of 801.77 g/mol . synthinkchemicals.comsimsonpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the detailed chemical structure of the molecule. scispace.comijprajournal.com NMR can also be used to distinguish between monomeric and dimeric impurities. scispace.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. ijprajournal.com

The availability of a well-characterized reference standard for this compound is fundamental for pharmaceutical manufacturers to develop and validate analytical methods for impurity monitoring, ensuring that the levels of this impurity in Dasatinib drug substance are maintained within the acceptable limits set by regulatory authorities. cleanchemlab.com

Application in Analytical Method Development, Validation, and Quality Control

The this compound is a critical reference standard used in the pharmaceutical industry to ensure the quality and purity of Dasatinib, an active pharmaceutical ingredient (API). aquigenbio.comsynzeal.com Its application is essential throughout the lifecycle of the drug product, from development to commercial production, particularly in analytical method development, validation, and routine quality control (QC). cleanchemlab.comclearsynth.comaxios-research.com

Analytical Method Development: During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), the this compound reference standard is used to establish the method's specificity. journaljpri.comijsr.net Researchers develop separation techniques capable of distinguishing the main Dasatinib peak from peaks corresponding to all potential impurities, including the dimeric form. ijsr.netnih.gov The goal is to achieve good resolution between Dasatinib and its dimer, ensuring the method can accurately detect and quantify this specific impurity. ijsr.net Method development involves optimizing various parameters, such as the stationary phase (column), mobile phase composition, pH, flow rate, and column temperature, to ensure a clear separation. ijsr.netresearchgate.net

Method Validation: Once a method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to prove its suitability for its intended purpose. nih.gov The this compound plays a pivotal role in this validation process. aquigenbio.comcleanchemlab.com It is used to assess key validation parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its impurities. journaljpri.com

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the dimeric impurity over a specified range. journaljpri.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the dimeric impurity that can be reliably detected and quantified, respectively. journaljpri.com

Accuracy: Assessing the closeness of the test results to the true value by spiking known amounts of the dimeric impurity standard into the sample matrix. journaljpri.com

Precision: Evaluating the method's reproducibility through repeated analyses of a single sample, ensuring consistent results. ijsr.net

The availability of a well-characterized this compound standard, often with a detailed Certificate of Analysis (COA), is crucial for these validation activities and is a requirement for regulatory submissions like Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.comcleanchemlab.com

Table 1: Role of this compound in Analytical Procedures

Stage Application of this compound Standard Objective
Method Development Used to optimize separation conditions (e.g., in HPLC). To ensure the analytical method can distinguish and resolve Dasatinib from its dimeric impurity. ijsr.net
Method Validation Employed to determine specificity, linearity, accuracy, precision, LOD, and LOQ. To confirm the method is reliable, reproducible, and fit for its intended purpose as per ICH guidelines. synzeal.comnih.gov

| Quality Control (QC) | Used as a reference marker in routine batch release and stability testing. | To identify and quantify the dimeric impurity in the final drug substance, ensuring it does not exceed specified limits. cleanchemlab.comdaicelpharmastandards.com |

Quality Control: In a QC laboratory setting, the this compound standard is used for the routine analysis of API batches. cleanchemlab.comaxios-research.com It serves as a reference point to confirm the identity and concentration of any dimeric impurity present in the manufactured Dasatinib. daicelpharmastandards.com This is a critical step for batch release, ensuring that each batch meets the stringent purity and quality standards set by regulatory authorities. sarvbiolabs.comhpfb-dgpsa.ca Furthermore, it is used in stability studies to monitor any increase in the level of the dimer over time, which could indicate degradation of the drug substance. synzeal.com

Table 2: Example Parameters for a Validated RP-HPLC Method for Dasatinib and its Impurities

Parameter Specification Source
Column Inertsil ODS-3V, 150mm x 4.6mm, 5µm ijsr.net
Mobile Phase Gradient elution with a phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724). ijsr.net
Flow Rate 1.0 mL/min journaljpri.comijsr.net
Column Temperature 50°C ijsr.net
UV Detection 315 nm ijsr.net
System Suitability Resolution between Dasatinib and Dimer of Dasatinib not less than 2.0. ijsr.net

| LOD & LOQ | Impurity-specific, e.g., 0.222 & 0.073 µg/mL for Impurity-F. | journaljpri.com |

Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing

Good Manufacturing Practices (GMP) are a set of principles and procedures that ensure pharmaceutical products are consistently produced and controlled according to established quality standards. who.intnetpharmalab.es The control of impurities, such as the this compound, is a fundamental aspect of GMP. sarvbiolabs.com Adherence to GMP is a legal requirement and is essential for ensuring the final drug product's quality and purity. who.int

The implementation of GMP to manage the this compound involves a comprehensive quality system that addresses all aspects of production and control. canada.caeuropa.eu This begins with the manufacturing process itself, which must be designed and controlled to minimize the formation of impurities. synthinkchemicals.com This includes defining and controlling the "API Starting Material" and subsequent processing steps where the dimeric impurity could potentially form. europa.eu

Key elements of GMP for controlling the this compound include:

Process Validation: Manufacturing processes are rigorously validated to confirm they consistently produce Dasatinib that meets its specifications, including the limits for the dimeric impurity. netpharmalab.es

In-Process Controls: Monitoring critical process parameters during manufacturing to ensure the process remains in a state of control and does not lead to an increase in impurity levels. synthinkchemicals.com

Quality Control of Materials: Testing raw materials, intermediates, and the final API against established specifications to identify and quantify the this compound. canada.ca

Documentation and Records: Maintaining detailed and accurate records of all manufacturing and control activities provides traceability and evidence that procedures were followed and that batches meet the required standards. netpharmalab.es

Impurity Profiling: The impurity profile of the API is established and compared against reference profiles or historical data to detect any changes resulting from modifications in the manufacturing process. europa.eu Impurities reported in regulatory submissions must be within recommended limits or qualified. hpfb-dgpsa.ca

Facilities and equipment involved in production must be designed, maintained, and operated to prevent contamination and errors. netpharmalab.es All personnel must be qualified and trained in GMP principles. canada.ca The quality unit holds the ultimate responsibility for approving or rejecting all materials and ensuring that all procedures related to quality are followed, thereby preventing the release of any batch that fails to meet the stringent specifications for impurities like the Dasatinib Dimer. europa.eu

| Change Control | Any changes to the manufacturing process are carefully evaluated to assess their potential impact on the impurity profile, including the dimeric impurity. europa.eu |

Q & A

Q. What computational approaches predict degradation pathways leading to this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model oxidation and dimerization energetics. Use degradation kinetics software (e.g, Dynochem) to simulate stress conditions. Validate predictions with forced degradation studies and LC-MS/MS profiling .

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